molecular formula C5H12NO3PS2<br>C5H12NO3PS2<br>CH3NHCOCH2SPS(OCH3)2 B1670662 Dimethoate CAS No. 60-51-5

Dimethoate

Cat. No.: B1670662
CAS No.: 60-51-5
M. Wt: 229.3 g/mol
InChI Key: MCWXGJITAZMZEV-UHFFFAOYSA-N
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Description

Dimethoate is a widely used organophosphate insecticide and acaricide. It was first patented and introduced in the 1950s by American Cyanamid. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the central nervous system. This compound is effective against a variety of insects, including aphids, mites, beetles, weevils, and leafhoppers .

Mechanism of Action

Target of Action

Dimethoate primarily targets acetylcholinesterase (AChE) , an enzyme essential for the proper functioning of the central nervous system . This enzyme is present in a wide range of organisms, including mammals, fish, birds, and insects .

Mode of Action

Like other organophosphates, this compound acts as an acetylcholinesterase inhibitor . It disables the cholinesterase enzyme, leading to an accumulation of acetylcholine, a neurotransmitter, in the nerve synapse. This accumulation results in continuous nerve impulses, which can lead to symptoms of poisoning . This compound acts both by contact and through ingestion .

Biochemical Pathways

This compound affects the biochemical pathway involving the neurotransmitter acetylcholine. By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an overstimulation of nerves. This can result in nerve damage and potentially death .

Pharmacokinetics

This compound is highly water-soluble, which allows it to be readily absorbed and distributed throughout plant tissues . It is degraded relatively rapidly in the environment . .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system, which can cause a range of symptoms, from headaches and dizziness to convulsions, respiratory failure, and even death in severe cases . In addition, one of the breakdown products of this compound, omethoate, is a potent cholinesterase inhibitor and is ten times more toxic than its parent compound .

Action Environment

This compound is relatively non-persistent but highly mobile in the environment due to its high solubility in water and low adsorption in soil . This means it has the potential to runoff into surface waters and/or leach into groundwater. Its action, efficacy, and stability can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Dimethoate functions primarily as an acetylcholinesterase inhibitor. This enzyme is essential for the proper functioning of the nervous system as it breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in the paralysis and death of the pest . This compound interacts with various biomolecules, including enzymes like acetylcholinesterase, and proteins involved in nerve signal transmission .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It induces oxidative stress, leading to DNA damage and genotoxicity . This compound can interfere with cell cycle regulatory proteins, such as p53, and affect the expression of genes involved in apoptosis and cellular stress responses . Additionally, this compound impacts cellular metabolism by inhibiting enzymes critical for energy production and cellular respiration .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition disrupts normal neurotransmission, leading to the overstimulation of neurons and subsequent neurotoxicity . This compound also undergoes metabolic activation to form omethoate, a more potent acetylcholinesterase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively non-persistent in the environment, with degradation occurring through hydrolysis and microbial activity . Its breakdown product, omethoate, is more stable and toxic . Long-term exposure to this compound in vitro and in vivo studies has shown adverse effects on cellular function, including impaired photosynthesis in plants and altered enzyme activity in animals .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can cause mild symptoms such as disorientation and irritability . Higher doses lead to severe neurotoxic effects, including convulsions, respiratory failure, and death . Chronic exposure to this compound has been associated with reproductive and developmental toxicity in mammals .

Metabolic Pathways

This compound is metabolized through several pathways, including oxidation, demethylation, and hydrolysis . In mammals, hydrolytic metabolism predominates, leading to the formation of dimethoxon (omethoate), which is responsible for the toxic effects of this compound . These metabolic pathways involve enzymes such as cytochrome P450 oxidases and esterases .

Transport and Distribution

This compound is readily absorbed and distributed within plant tissues and animal systems . It is highly soluble in water, allowing it to move easily through the environment and within organisms . In plants, this compound is transported via the xylem and phloem, reaching various tissues and exerting its insecticidal effects .

Subcellular Localization

Within cells, this compound localizes primarily in the cytoplasm and interacts with cellular membranes . It can also accumulate in specific organelles, such as mitochondria, where it disrupts normal cellular functions . The subcellular localization of this compound is influenced by its chemical properties and the presence of specific transporters and binding proteins .

Preparation Methods

Dimethoate is synthesized through a series of chemical reactions. One common method involves the reaction of microcosmic salt and methyl chloroacetate to form an intermediate phosphate ester. This intermediate is then reacted with aminomethane in an organic solvent at temperatures ranging from 0 to 60 degrees Celsius. The reaction is carried out for 80 to 160 minutes, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Dimethoate undergoes various chemical reactions, including oxidation, hydrolysis, and substitution. The main metabolic pathways involve oxidative desulfuration and hydrolysis. Common reagents used in these reactions include sodium hydroxide and gold nanoparticles for localized surface plasmon resonance (LSPR) detection . Major products formed from these reactions include omethoate, a potent cholinesterase inhibitor .

Scientific Research Applications

Dimethoate has a wide range of scientific research applications. In agriculture, it is used to control pests on crops such as alfalfa, wheat, cotton, and corn. In biology, it is studied for its effects on various organisms, including its impact on photosynthesis and growth in plants, and enzyme inhibition in birds . In medicine, it is researched for its potential effects on the nervous system due to its acetylcholinesterase inhibition properties. Industrial applications include its use in pest control for landscape maintenance and structural pest control .

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide
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InChI

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)
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InChI Key

MCWXGJITAZMZEV-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)CSP(=S)(OC)OC
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Molecular Formula

C5H12NO3PS2, Array
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DSSTOX Substance ID

DTXSID7020479
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Molecular Weight

229.3 g/mol
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Physical Description

Dimethoate appears as a white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product. This material is a contact and systemic organophosphate insecticide effective against a broad range of insects and mites when applied on a wide range of crops. It has not been produced in the U.S. since 1982. (EPA, 1998), Solid; [Merck Index] Colorless when pure; [ICSC] Technical product is white to grayish; [CAMEO] White solid with an odor of mercaptans; Formulated as emulsifiable concentrate and wettable powder end-use-products; [Reference #2], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product.
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Boiling Point

243 °F at 0.1 mmHg (NTP, 1992), 107 °C at 0.05 mm Hg, at 0.01kPa: 117 °C, 243 °F at 0.1 mmHg
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Flash Point

124 °F (EPA, 1998), 107 °C (closed cup), 107 °C c.c., 124 °F
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Solubility

1 to 10 mg/mL at 75 °F (NTP, 1992), Readily soluble in most organic solvents, e.g. alcohols, ketones, benzene, toluene, chloroform, dichloromethane >300 g/kg at 20 °C; carbon tetrachloride, saturated hydrocarbons, n-octanol >50 g/kg at 20 °C, More than 5000 mg/L water at 20 plus or minus 1.5 °C, In water, 2.5X10+4 m/L at 25 °C, SOL IN CYCLOHEXANONE; LOW SOLUBILITY IN XYLENE, HEXANE, Solubility in water, g/100ml at 21 °C: 2.5
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Density

1.277 at 149 °F (EPA, 1998) - Denser than water; will sink, 1.277 at 65 °C, 1.3 g/cm³, 1.277 at 149 °F
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Vapor Pressure

8.5e-06 mmHg at 77 °F (EPA, 1998), 0.00000825 [mmHg], 1.875X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.001, 8.5x10-6 mmHg
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, They act principally by inhibition of acetyl cholinesterase (AChE) at the cholinergic synapses. /organophosphorus insecticides/, The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/, For more Mechanism of Action (Complete) data for DIMETHOATE (6 total), please visit the HSDB record page.
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Impurities

(31)P nuclear magnetic resonance was used to analyze technical grade dimethoate. Dimethoate contained O,O,S-trimethyl phosphorodithioate & other unidentified phosphorus contaminants.
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Color/Form

White crystalline solid, Colorless crystals (Tech., white solid pellets)

CAS No.

60-51-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6U08B045O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHOATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHOATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/510
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

125 °F 113 to 117 °F for technical product. (EPA, 1998), 52-52.5 °C, 51-52 °C, 125 °F
Record name DIMETHOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHOATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHOATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/510
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.